p-Tolylphosphonic acid
Overview
Description
p-Tolylphosphonic acid, also known as 4-methylphenylphosphonic acid, is an organic compound with the molecular formula C7H9O3P. It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom from a tolyl group. This compound is a white to yellow solid that is relatively stable in air and has limited solubility in water but is soluble in organic solvents such as ether, benzene, and methanol .
Synthetic Routes and Reaction Conditions:
Direct Reaction: this compound can be synthesized by reacting toluene with phosphonic acid.
Substitution Reaction: Another method involves the substitution reaction of toluene with phosphonic acid chloride in the presence of thionyl chloride.
Industrial Production Methods:
Dealkylation of Dialkyl Phosphonates: Industrially, this compound can be produced by dealkylating dialkyl phosphonates using concentrated hydrochloric acid in an aqueous solution at reflux. .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the tolyl group is oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly with halogens or other electrophiles, to form various substituted derivatives
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Catalysts: Catalysts like thionyl chloride are used in substitution reactions
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Phosphine oxides and reduced phosphonic acid derivatives.
Substitution Products: Various halogenated or electrophile-substituted derivatives
Mechanism of Action
Target of Action
p-Tolylphosphonic acid, also known as 4-methylphenylphosphonic acid, is an organic compound . It is primarily used as an inducer in organic synthesis to promote reactions and as a chelating agent for metal ions .
Mode of Action
This growth reduction is associated with a rapid reduction in the total pool of adenylate .
Biochemical Pathways
Phosphonates, including this compound, are known to play a critical role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in ATP synthesis, NADPH production, and its presence in several key enzymes . Carbon fixation, the initial step in the dark phase of photosynthesis, is a phosphate-driven metabolic process .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ether, benzene, and methanol, but has relatively low solubility in water . The compound is relatively stable in air .
Result of Action
It is known that phosphonates can alter fungal metabolism without reducing growth rate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It is also important to avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions .
Biochemical Analysis
Biochemical Properties
Phosphonates, such as p-Tolylphosphonic acid, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This makes them potential lead compounds for the development of a variety of drugs .
Cellular Effects
Given its phosphonate nature, it could potentially interact with various cellular processes, particularly those involving enzymes that are sensitive to phosphate and carboxylate groups .
Molecular Mechanism
Phosphonates are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules .
Temporal Effects in Laboratory Settings
It is known to be stored at temperatures between 2-8°C, suggesting that it may be stable under these conditions .
Metabolic Pathways
Phosphonates are known to be involved in various metabolic pathways due to their ability to mimic phosphates and carboxylates of biological molecules .
Transport and Distribution
Given its phosphonate nature, it could potentially interact with various transporters and binding proteins .
Subcellular Localization
Given its phosphonate nature, it could potentially be directed to specific compartments or organelles where phosphate and carboxylate groups play crucial roles .
Scientific Research Applications
p-Tolylphosphonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phosphoric Acid: Similar in structure but with different functional properties and applications.
Phosphinic Acid: Contains a different oxidation state of phosphorus and exhibits distinct chemical behavior.
Aminophosphonic Acids: These compounds have an amino group attached to the phosphonic acid, leading to different biological activities.
Uniqueness: p-Tolylphosphonic acid is unique due to its specific structural features, such as the presence of a tolyl group, which imparts distinct chemical reactivity and solubility properties. Its ability to act as a ligand and its stability in various conditions make it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
(4-methylphenyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O3P/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNDWSARZJHIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187341 | |
Record name | Phosphonic acid, (4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3366-72-1 | |
Record name | P-(4-Methylphenyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3366-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, (4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3366-72-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, (4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-TOLYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3KLS2A7SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is p-tolylphosphonic acid incorporated into the silica matrix to create a cation exchanger?
A1: While the provided abstract doesn't specify the exact synthesis method , this compound can be grafted onto silica surfaces. This likely involves reacting the silanol groups (Si-OH) present on the silica surface with a suitable functional group on the this compound, creating a covalent linkage. This grafting process introduces the phosphonic acid groups (-PO(OH)2) onto the silica, which can then act as cation exchange sites due to their ability to donate protons and interact with positively charged ions.
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